![molecular formula C10H10FNO2 B1488934 1-(4-Fluorobenzoyl)azetidin-3-ol CAS No. 1342734-67-1](/img/structure/B1488934.png)
1-(4-Fluorobenzoyl)azetidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . A process for the preparation of 1-benzylazetidin-3-ol involves the step of cyclizing N-benzyl-3-amino-1-chloro-propan-2-ol .Molecular Structure Analysis
The InChI code for 1-(4-fluorobenzyl)-3-azetidinol is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 .Chemical Reactions Analysis
Azetidines possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The storage temperature for azetidin-3-ol is recommended to be kept in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
1-(4-Fluorobenzoyl)azetidin-3-ol is a compound that has been studied for its pharmacokinetic properties and metabolism in the body. One study investigated the disposition of ezetimibe, a cholesterol absorption inhibitor chemically denoted as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone. This study aimed to characterize the absorption, metabolism, and excretion of ezetimibe in healthy male volunteers. Ezetimibe was found to be rapidly absorbed and extensively conjugated following oral administration, with the primary circulating metabolite in plasma being SCH 60663, the glucuronide conjugate of ezetimibe. The study also observed enterohepatic recycling and reported that the pharmacokinetics of ezetimibe are consistent with extensive glucuronidation and enterohepatic recirculation (Patrick et al., 2002).
Radiotracer Development and Evaluation
1-(4-Fluorobenzoyl)azetidin-3-ol derivatives have been evaluated in the development of radiotracers for imaging specific receptors in clinical populations. One study evaluated a radiotracer, 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other conditions. The study involved injecting 11C-CS1P1 into healthy participants and monitoring safety events, organ radiation doses, and brain uptake. No adverse events were observed, and the liver was identified as the critical organ from dosimetry analysis. Brain uptake was predominantly seen in gray matter and correlated with regional S1PR1 RNA expression, supporting the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations and permitting repeated measures in the same participants (Brier et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry. They also have important prospects in catalytic processes and as candidates for ring-opening and expansion reactions . This suggests that 1-(4-Fluorobenzoyl)azetidin-3-ol could have potential future applications in these areas.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGXHLPIFJWGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.